Ethyl cis-3-(-2-fluorocyclopropyl)-3-oxopropanoate

Description

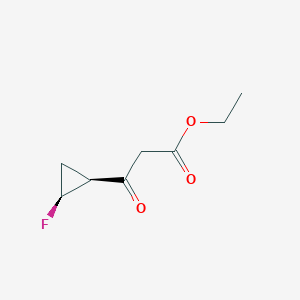

Its structure features a strained cyclopropyl ring substituted with a fluorine atom in the cis configuration, adjacent to a reactive 3-oxopropanoate ester group. This combination of a fluorinated small ring and an electrophilic ketone makes it a versatile intermediate for synthesizing bioactive molecules, particularly in drug discovery programs targeting enzymes or receptors sensitive to steric and electronic modulation .

Properties

IUPAC Name |

ethyl 3-[(1S,2S)-2-fluorocyclopropyl]-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FO3/c1-2-12-8(11)4-7(10)5-3-6(5)9/h5-6H,2-4H2,1H3/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEXZXHWDVGSCK-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1CC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC(=O)[C@@H]1C[C@@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl cis-3-(-2-fluorocyclopropyl)-3-oxopropanoate typically involves multiple steps. One common method includes the cyclopropanation of an alkene with a fluorinated carbene precursor. The reaction conditions often require a catalyst such as a transition metal complex and a solvent like tetrahydrofuran (THF) to facilitate the reaction . The resulting cyclopropane intermediate is then subjected to further functionalization to introduce the ester group, often through esterification reactions involving ethyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-3-(-2-fluorocyclopropyl)-3-oxopropanoate can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Transition metal complexes for cyclopropanation, acid catalysts for esterification.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various esters, amides.

Scientific Research Applications

Ethyl cis-3-(-2-fluorocyclopropyl)-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl cis-3-(-2-fluorocyclopropyl)-3-oxopropanoate involves its interaction with specific molecular targets. The fluorocyclopropyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl cis-3-(2-fluorocyclopropyl)-3-oxopropanoate belongs to a broader class of ethyl 3-substituted-3-oxopropanoates. Below is a systematic comparison with structurally related compounds, focusing on synthesis, properties, and applications.

Structural and Electronic Features

Physicochemical Properties

Research Findings and Comparative Analysis

- Reactivity : The cyclopropyl group in the target compound offers unique strain-driven reactivity compared to aromatic analogs. For instance, under acidic conditions, the cyclopropane ring may undergo ring-opening reactions, whereas phenyl derivatives remain inert .

- Biological Performance: Fluorinated cyclopropanes often exhibit improved pharmacokinetic profiles (e.g., longer half-life) compared to non-fluorinated or aromatic analogs due to resistance to cytochrome P450 oxidation .

- Synthetic Challenges : Cis-selective synthesis of the fluorocyclopropyl group requires precise stereochemical control, unlike the straightforward synthesis of para-fluorophenyl derivatives .

Biological Activity

Ethyl cis-3-(-2-fluorocyclopropyl)-3-oxopropanoate is an organic compound characterized by its unique structural features, which include a fluorocyclopropyl group and an ester functional group. This compound has garnered attention for its potential biological activities, particularly in drug discovery and development.

Chemical Structure and Properties

IUPAC Name: Ethyl 3-[(1S,2S)-2-fluorocyclopropyl]-3-oxopropanoate

Molecular Formula: C₈H₁₁F O₃

Molecular Weight: 174.17 g/mol

CAS Number: 1706439-17-9

The presence of the fluorine atom in the cyclopropyl group enhances the compound's stability and bioavailability, making it a valuable candidate for various applications in medicinal chemistry.

The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The fluorocyclopropyl moiety may influence the compound's binding affinity and selectivity towards these targets.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

- Antimicrobial Properties: There is emerging evidence that suggests this compound may possess antimicrobial activities against various pathogens.

Case Studies and Experimental Data

-

Anticancer Activity:

- A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM, with IC50 values indicating potent activity against breast cancer cells .

- Mechanistic studies revealed that the compound induces apoptosis via the intrinsic pathway, evidenced by increased levels of cleaved caspase-3 and PARP .

-

Anti-inflammatory Effects:

- In vitro assays showed that this compound inhibits the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages .

- Animal models of acute inflammation demonstrated a significant reduction in edema upon administration of this compound .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl cis-3-iodoacrylate | Iodo group instead of fluorine | Moderate anticancer activity |

| Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | Similar structure without cyclopropyl | Limited anti-inflammatory effects |

This compound stands out due to its unique combination of structural features, which confer distinct biological properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.